Benzophenone phenylhydrazone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

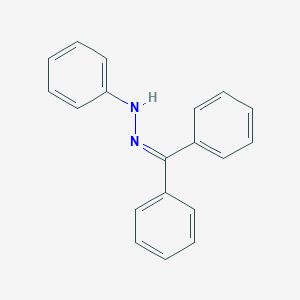

Structure

3D Structure

Propiedades

IUPAC Name |

N-(benzhydrylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPHROJMJFFANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972888 | |

| Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-61-8 | |

| Record name | N-Phenylbenzophenone hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone phenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOPHENONE PHENYLHYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Benzophenone Phenylhydrazone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazone Scaffold

In the landscape of medicinal chemistry, the hydrazone moiety (R¹R²C=N-NHR³) stands out as a privileged structural motif. Its unique combination of synthetic accessibility, chemical stability, and rich biological activity has made it a cornerstone in the development of novel therapeutic agents.[1][2] Hydrazone derivatives have demonstrated a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[3][4] A key feature driving their application, particularly in drug delivery, is the pH-sensitive nature of the imine (C=N) bond, which can be engineered for targeted drug release in specific physiological environments like acidic tumor microenvironments.[3][5]

This guide provides an in-depth technical exploration of benzophenone phenylhydrazone, a canonical example of this compound class. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offer a field-proven synthesis methodology, and detail a multi-faceted characterization strategy. This document is designed to equip researchers with the expertise to confidently synthesize, validate, and utilize this versatile chemical entity.

The Core Chemistry: Mechanism, Rationale, and Side-Reaction Control

The synthesis of this compound is a classic acid-catalyzed condensation reaction, specifically a nucleophilic addition-elimination.[6] Understanding the mechanism is paramount to optimizing the reaction and ensuring the purity of the final product.

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The terminal nitrogen of phenylhydrazine, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral hemiaminal intermediate.

-

Elimination (Dehydration): Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the hydrazone.

A critical consideration in this synthesis is the potential for a competing side reaction: the formation of benzophenone azine . This occurs when a second molecule of benzophenone reacts with the already formed hydrazone.[7] To suppress this undesired pathway, the synthesis is strategically conducted using a significant molar excess of the hydrazine reagent. This ensures that any unreacted benzophenone is far more likely to encounter a phenylhydrazine molecule than the desired product, effectively driving the reaction toward the formation of this compound.[7]

A Validated Synthesis Protocol

This protocol consolidates best practices from established methodologies to maximize yield and purity.[7][8][9] The self-validating nature of this procedure lies in the explicit steps taken to minimize byproduct formation and the rigorous purification process.

Materials & Reagents:

-

Benzophenone (1.0 eq)

-

Phenylhydrazine (2.0-3.0 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Buchner funnel and vacuum flask

-

Ice bath

Step-by-Step Methodology:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of benzophenone in a suitable volume of absolute ethanol with gentle warming and stirring until fully dissolved.

-

Rationale: Ensuring the electrophile is fully solvated allows for efficient interaction with the nucleophile.

-

-

Addition of Reagents: To the stirred solution, add 2.0-3.0 equivalents of phenylhydrazine, followed by a few drops of glacial acetic acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Rationale: The elevated temperature provides the necessary activation energy to drive the condensation reaction to completion.

-

-

Crystallization: After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to induce crystallization.

-

Rationale: Slow cooling promotes the formation of larger, purer crystals. The significant decrease in temperature reduces the solubility of the product, maximizing its precipitation from the solution.

-

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crystals on the filter with a small amount of ice-cold ethanol.

-

Rationale: A cold solvent wash removes residual starting materials and soluble impurities without significantly dissolving the desired product.

-

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent. The final product should be a crystalline solid.

Comprehensive Characterization: A Multi-Technique Approach

Confirming the identity, structure, and purity of the synthesized compound is non-negotiable. A single analytical technique is insufficient; a combination of spectroscopic and physical methods provides a complete and trustworthy characterization profile.

Spectroscopic & Physicochemical Data

The following table summarizes the key data points expected from a comprehensive analysis of pure this compound.

| Technique | Parameter | Expected Observation / Value | Interpretation & Significance |

| FTIR | C=N Stretch | ~1590-1610 cm⁻¹[11][12] | Confirms the formation of the imine bond, a key feature of the hydrazone. |

| N-H Stretch | ~3300-3330 cm⁻¹[12] | Indicates the presence of the N-H group from the hydrazine moiety. | |

| C=O Stretch | Absent (~1650 cm⁻¹)[11] | Confirms the complete consumption of the benzophenone starting material. | |

| ¹H NMR | Aromatic Protons | Multiplets in the ~7.0-7.7 ppm range[8] | Complex signals corresponding to the protons on the three phenyl rings. |

| N-H Proton | A singlet, may be broad[13] | Chemical shift can vary; confirms the N-H group. | |

| ¹³C NMR | Imine Carbon (C=N) | ~145-150 ppm[8] | Characteristic downfield shift confirming the imine carbon. |

| Aromatic Carbons | Multiple signals in the ~115-140 ppm range[8] | Corresponds to the various carbon environments in the phenyl rings. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 272.34[14][15] | Confirms the molecular weight and elemental formula (C₁₉H₁₆N₂). |

| Melting Point | Range | ~116-117 °C (for related N-aryl derivatives)[8] | A sharp, defined melting point close to the literature value indicates high purity. |

Structural Insights from X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard. Studies on this compound derivatives have revealed important structural features, such as the potential for intramolecular hydrogen bonding between the N-H proton and the π-electron system of a phenyl ring.[13] This level of detail is crucial for understanding the molecule's conformation and potential interactions in a biological context, such as binding to a receptor active site.

Relevance and Applications in Drug Development

The synthesis and characterization of this compound is not merely an academic exercise. It serves as a gateway to a class of compounds with significant therapeutic potential.

-

Foundation for Bioactive Molecules: The core structure can be readily modified. By introducing various substituents on the phenyl rings, chemists can tune the molecule's electronic and steric properties to optimize its biological activity, leading to the development of potent antimicrobial, anticancer, or anti-inflammatory agents.[2][14]

-

Intermediate for Heterocyclic Synthesis: Hydrazones are versatile intermediates for synthesizing more complex heterocyclic systems like azetidin-2-ones, which are known for their antibacterial and antifungal properties.[4]

-

Pro-drug and Linker Strategies: The hydrazone linkage is cleavable under specific conditions, such as the low pH found in cancerous tissues or within cellular lysosomes.[5] This property is exploited in pro-drug design, where a potent drug is attached to a carrier molecule via a hydrazone linker. The inactive conjugate circulates in the body until it reaches the target site, where the acidic environment cleaves the linker and releases the active drug, minimizing systemic toxicity.[3]

Conclusion

This compound is a fundamentally important molecule that serves as both a valuable synthetic intermediate and a representative of the pharmacologically significant hydrazone class. Its synthesis, while straightforward, requires a careful understanding of the underlying reaction mechanism to control byproduct formation. Rigorous, multi-technique characterization is essential to validate the structure and purity, ensuring the reliability of any subsequent research or development efforts. The principles and protocols detailed in this guide provide a robust framework for researchers to confidently produce and verify this compound, enabling further exploration into its vast potential in medicinal chemistry and drug discovery.

References

[13] Prout, K., et al. (1998). Hydrogen bonding in phenylhydrazone derivatives of benzophenone. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

[3] Wahbeh, J., et al. (2019). The Use of Hydrazones for Biomedical Applications. European Journal of Medicinal Chemistry. Available at: [Link]

[1] Duarte, M.P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

[11] Arulchakkaravarthi, D., et al. (2012). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Research Journal of Recent Sciences. Available at: [Link]

[5] Wahbeh, J., et al. (2019). The Use of Hydrazones for Biomedical Applications. ResearchGate. Available at: [Link]

[2] ResearchGate. (n.d.). Biologically active hydrazone derivatives. ResearchGate. Available at: [Link]

[8] Royal Society of Chemistry. (2014). Nickel-Catalyzed N-Arylation of Benzophenone Hydrazone with Bromoarenes - Supporting Information. RSC Advances. Available at: [Link]

[4] Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. Available at: [Link]

[9] Google Patents. (2012). CN102503853A - Synthesis method of benzophenone hydrazone. Google Patents. Available at:

[15] PubChem. (n.d.). This compound. PubChem. Available at: [Link]

[16] Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]

[6] Global Research Foundation. (2022). AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE. Global Research Foundation. Available at: [Link]

[12] ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. Available at: [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AIM: TO CARRY OUT THE SYNTHESIS OF BENZALDEHYDE PHENYL HYDRAZONE FROM BENZALDEHYDE AND PHENYL HYDRAZINE | Global Research Foundation [globalconference.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. CN102503853A - Synthesis method of benzophenone hydrazone - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing an intramolecular NO2⋯ NH ⋯π bifurcated hydrogen bond, and benzophenone (4-nitrophenyl)hydrazone, containing an intramolecular NH ⋯π hydrogen bond. Comments on hydrogen bond vagaries in various types of phenylhydrazone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Buy this compound | 574-61-8 [smolecule.com]

- 15. This compound | C19H16N2 | CID 68456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Hydrazone - Wikipedia [en.wikipedia.org]

A Guide to the Formation of Benzophenone Phenylhydrazone: Mechanism, Kinetics, and Synthesis

This technical guide provides a comprehensive examination of the formation mechanism of benzophenone phenylhydrazone, a classic and illustrative example of hydrazone synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, the kinetics governing its progression, and a field-proven protocol for its synthesis and characterization.

Introduction: The Significance of the Hydrazone Moiety

Hydrazones, characterized by the R¹R²C=NNHR³ functional group, are a cornerstone of modern organic and medicinal chemistry. Their synthesis, typically a condensation reaction between a ketone or aldehyde and a hydrazine derivative, is robust and versatile. The resulting C=N double bond is implicated in a wide array of applications, from serving as a crucial pharmacophore in various therapeutic agents to its use in the creation of dynamic covalent libraries and as stable derivatives for the characterization of carbonyl compounds.

This compound (C₁₉H₁₆N₂) is an archetypal arylhydrazone whose formation provides a clear and instructive model for understanding the fundamental principles of nucleophilic addition-elimination reactions at the carbonyl group.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Benzophenone | Diphenylmethanone | C₁₃H₁₀O | 182.22 | 48.5 |

| Phenylhydrazine | Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 |

| This compound | N-(benzhydrylideneamino)aniline | C₁₉H₁₆N₂ | 272.34 | 104-106 |

Data sourced from PubChem and supplier specifications.[1]

The Core Reaction Mechanism: A Stepwise Elucidation

The formation of this compound from benzophenone and phenylhydrazine is a reversible addition-elimination reaction. While it can proceed without a catalyst, the reaction is significantly accelerated by the presence of a catalytic amount of acid.[2][3] The mechanism can be dissected into two primary stages: nucleophilic addition to form a tetrahedral intermediate, followed by dehydration to yield the final hydrazone product.[4][5]

Stage 1: Acid-Catalyzed Nucleophilic Addition

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzophenone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic phenylhydrazine.[2]

-

Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal.[4][6]

-

Deprotonation: A base (A⁻, the conjugate base of the acid catalyst, or another molecule of phenylhydrazine) removes a proton from the attacking nitrogen atom, neutralizing the charge and yielding the neutral carbinolamine intermediate.

Stage 2: Acid-Catalyzed Dehydration

-

Protonation of the Hydroxyl Group: An acid catalyst protonates the hydroxyl group of the carbinolamine intermediate. This converts the hydroxyl group (-OH) into a much better leaving group: water (-OH₂⁺).

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon atom, concurrently expelling the water molecule. This step is often the rate-determining step of the overall reaction, particularly at neutral or mildly acidic pH.[4][7]

-

Final Deprotonation: The resulting protonated hydrazone is deprotonated by a base (e.g., A⁻ or water) to regenerate the acid catalyst and yield the final, stable this compound product.

The entire process is an equilibrium. To drive the reaction toward the product, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent.[2]

Summary and Outlook

The formation of this compound is a classic acid-catalyzed nucleophilic addition-elimination reaction that proceeds through a key carbinolamine intermediate. The reaction kinetics are highly sensitive to pH, and modern advancements have introduced potent nucleophilic catalysts that enable efficient synthesis under mild conditions. The straightforward and high-yielding nature of this transformation underscores the importance of hydrazone chemistry in the broader landscape of synthetic organic chemistry, with continuing relevance in fields ranging from materials science to pharmaceutical development.

References

-

Dirk, S. et al. (2011). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. Available at: [Link]

-

Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

-

Crisalli, P. & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Li, Z. et al. (2021). Reversible formation of imine, hydrazone, and oxime bonds. ResearchGate. Available at: [Link]

-

Crisalli, P. & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Available at: [Link]

-

Srinivasan, B. et al. (2011). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Rasayan J. Chem. Available at: [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. Available at: [Link]

-

Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange. Available at: [Link]

-

ResearchGate. (2015). How can I prepare Benzophenone hydrazone using 99% Hydrazine hydrate?. ResearchGate. Available at: [Link]

-

Li, A. et al. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Available at: [Link]

- Google Patents. (2012). Synthesis method of benzophenone hydrazone. Google Patents.

-

Drew, M. G. B. & Willey, G. R. (1986). Hydrogen bonding in phenylhydrazone derivatives of benzophenone. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Kölmel, D. K. & Kool, E. T. (2017). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. Available at: [Link]

-

Faria, J. et al. (1998). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methanoa[8]nnulenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C19H16N2). PubChemLite. Available at: [Link]

-

Smith, L. I. & Howard, K. L. (1943). Diphenyldiazomethane. Organic Syntheses. Available at: [Link]

-

Chemistry Stack Exchange. (2024). Mechanism for the formation of cyclohexanone phenylhydrazone. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. This compound | C19H16N2 | CID 68456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

A Comprehensive Guide to the Spectral Characterization of Benzophenone Phenylhydrazone

This technical guide provides an in-depth analysis of the spectral data of benzophenone phenylhydrazone, a compound of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule using modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and characterization of this compound.

Introduction: The Significance of this compound

This compound (C₁₉H₁₆N₂) is a prominent derivative of benzophenone, belonging to the hydrazone class of organic compounds. Its molecular structure, featuring a carbon-nitrogen double bond (C=N) connecting a diphenylmethane moiety to a phenylhydrazine group, imparts unique chemical and photophysical properties. A comprehensive understanding of its spectral signature is paramount for quality control, reaction monitoring, and the development of novel applications. This guide will serve as a definitive resource for interpreting the UV-Vis, IR, and NMR spectra of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectral output. The presence of multiple aromatic rings, the C=N imine bond, and the N-H group gives rise to characteristic absorptions and resonances that are fundamental to its identification.

Caption: Molecular structure of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the extensive conjugation between the aromatic rings and the C=N chromophore results in characteristic absorption bands in the ultraviolet region.

Interpretation: The UV-Vis spectrum of this compound typically exhibits strong absorptions arising from π → π* transitions within the aromatic systems and the phenylhydrazone moiety. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.[1]

Table 1: UV-Vis Spectral Data for this compound

| Wavelength (λmax) | Electronic Transition |

| ~220-240 nm | π → π* (aromatic rings) |

| ~280-300 nm | π → π* (conjugated system) |

| ~320-350 nm | n → π* (C=N group) |

Note: The exact λmax values can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Interpretation: The key diagnostic peaks in the IR spectrum of this compound include the N-H stretching vibration, C-H stretching from the aromatic rings, the C=N stretching of the imine group, and C=C stretching vibrations of the aromatic rings. The absence of a strong C=O stretching band (typically around 1650-1700 cm⁻¹) from the benzophenone starting material is a key indicator of a successful reaction.[2][3][4]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | N-H Stretch | Secondary Amine (N-H) |

| ~3000-3100 | C-H Stretch | Aromatic (sp² C-H) |

| ~1600-1650 | C=N Stretch | Imine (C=N) |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~690-900 | C-H Bending | Aromatic (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) and a signal for the N-H proton. The aromatic protons of the three phenyl rings will appear as complex multiplets due to spin-spin coupling. The integration of these signals corresponds to the number of protons in each environment.

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.80 | Multiplet | 15H | Aromatic protons (3 x C₆H₅) |

| ~8.00 | Singlet (broad) | 1H | N-H |

Note: The chemical shift of the N-H proton can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of this compound will show signals for the aromatic carbons and a characteristic downfield signal for the imine carbon (C=N). Due to the symmetry in the diphenylmethyl group, some aromatic carbon signals may overlap.[5]

Table 4: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C=N |

| ~140-145 | Quaternary aromatic carbons |

| ~120-135 | Aromatic CH carbons |

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of this compound. Instrument-specific parameters may require optimization.

Synthesis of this compound

This protocol is adapted from established synthetic methods.[6]

Materials:

-

Benzophenone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve benzophenone in a minimal amount of warm ethanol in a round-bottom flask.

-

Add an equimolar amount of phenylhydrazine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

Caption: Workflow for the synthesis of this compound.

UV-Vis Spectroscopy Protocol

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum of the pure solvent.

-

Record the UV-Vis spectrum of the sample solution over a range of 200-600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy Protocol

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The combination of UV-Vis, IR, and NMR spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. Each technique offers unique and complementary information, and together they allow for the unambiguous confirmation of the compound's identity and purity. This guide provides the foundational spectral data and experimental protocols necessary for researchers and scientists working with this important molecule.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Proprep. (n.d.). What is benzophenone ir spectrum? Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

-

Bartleby. (2021, November 30). Lable the peaks for this Benzophenone IR spectra and explain. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-433.

-

Chemistry For Everyone. (2023, February 7). How To Perform UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. proprep.com [proprep.com]

- 3. brainly.com [brainly.com]

- 4. Answered: Lable the peaks for this Benzophenone IR spectra and explain | bartleby [bartleby.com]

- 5. Cshifts [sites.science.oregonstate.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ossila.com [ossila.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Solid-State Architecture of Benzophenone Phenylhydrazone: A Technical Guide to its Crystal Structure and Implications

Abstract

Benzophenone phenylhydrazone and its derivatives represent a class of compounds with significant utility in organic synthesis and medicinal chemistry. Their efficacy in applications ranging from antitumor agents to photostabilizers is intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state.[1] This technical guide provides a comprehensive exploration of the crystal structure of this compound, with a focused analysis on well-characterized nitro-substituted derivatives to illuminate the principles of its molecular conformation, hydrogen bonding patterns, and supramolecular assembly. For researchers in drug development, understanding these crystallographic features is paramount for predicting physicochemical properties, designing novel analogues, and controlling solid-state behavior such as polymorphism and stability.

Introduction: The Structural Significance of Hydrazones

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. Formed through the condensation of a carbonyl compound with a hydrazine, they serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems and pharmacologically active molecules.[1][2] this compound, derived from benzophenone and phenylhydrazine, is a prominent member of this family, offering a rigid backbone with tunable electronic and steric properties.

The crystal structure—the ordered arrangement of molecules in a solid lattice—governs many of a material's bulk properties, including melting point, solubility, bioavailability, and stability. For pharmaceutical scientists, a thorough understanding of the crystal structure is not merely academic; it is a prerequisite for rational drug design and formulation. This guide delves into the synthesis, crystallization, and detailed structural analysis of this compound derivatives, providing insights into the non-covalent interactions that dictate their solid-state architecture.

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of this compound and its derivatives is typically achieved via a direct condensation reaction. This method is reliable and provides high yields of the desired product.

General Synthesis Protocol

The primary route involves the nucleophilic addition of phenylhydrazine (or a substituted variant) to the carbonyl carbon of benzophenone, followed by dehydration to form the characteristic C=N imine bond.[1]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve benzophenone in a suitable solvent, such as absolute ethanol.

-

Addition: Add a stoichiometric equivalent or slight excess of phenylhydrazine to the solution. For reactions that are sluggish, a catalytic amount of a weak acid (e.g., acetic acid) can be added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

-

Reflux: Heat the mixture under reflux for several hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the resulting crystals by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum.

Growth of Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for an accurate structure determination. Slow evaporation is a field-proven technique for this purpose.

Protocol:

-

Prepare a saturated solution of the purified this compound derivative in a suitable solvent (e.g., ethanol, chloroform) at a slightly elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, cover it loosely with perforated paraffin film or a cotton plug to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should form.

Crystal Structure Analysis: A Tale of Two Isomers

While the crystal structure of the parent this compound is not publicly documented, detailed studies on its nitro-substituted derivatives provide profound insights into the molecule's conformational preferences and packing motifs.[3][4] A comparative analysis of benzophenone (2-nitrophenyl)hydrazone and benzophenone (4-nitrophenyl)hydrazone reveals how the position of a substituent can dramatically alter the resulting solid-state architecture.[3]

Crystallographic Data

The crystallographic parameters for these two derivatives, determined by single-crystal X-ray diffraction, are summarized below.

| Parameter | Benzophenone (2-nitrophenyl)hydrazone | Benzophenone (4-nitrophenyl)hydrazone |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/a | Pcab |

| a (Å) | 12.074(5) | 8.468(7) |

| b (Å) | 12.771(8) | 13.98(1) |

| c (Å) | 11.998(8) | 26.82(1) |

| **β (°) ** | 118.0 | 90 |

| Z (molecules/cell) | 4 | 8 |

| Reference | [3] | [3] |

Table 1: Crystallographic data for nitro-substituted benzophenone phenylhydrazones.

The difference in crystal system and space group immediately highlights that these two constitutional isomers adopt fundamentally different packing arrangements in the solid state.

Molecular Conformation and Intramolecular Interactions

The most striking difference between the two structures lies in their molecular conformation, which is dictated by the formation of intramolecular hydrogen bonds.

-

Benzophenone (2-nitrophenyl)hydrazone: In this molecule, the N-H group of the hydrazone acts as a hydrogen bond donor, forming a strong, intramolecular hydrogen bond with an oxygen atom of the adjacent ortho-nitro group. This interaction creates a planar six-membered ring, significantly influencing the molecule's overall shape.[3][4] There is also evidence of a weaker, bifurcated interaction between the same hydrogen atom and the π-system of a phenyl ring.[3]

-

Benzophenone (4-nitrophenyl)hydrazone: With the nitro group in the para position, it is too distant to form an intramolecular hydrogen bond with the N-H group. Consequently, the N-H group satisfies its hydrogen bonding requirement by interacting with the π-electron cloud of one of the benzophenone's phenyl rings.[3] This N-H···π interaction is characterized by N-H···C distances of approximately 2.26 to 2.43 Å.[3][4]

Caption: Intramolecular hydrogen bonding in nitro-derivatives.

This demonstrates a crucial principle for drug development: minor positional changes of functional groups can lead to profound differences in molecular conformation, which in turn affects receptor binding and biological activity.

Spectroscopic Correlation

The structural features observed in the crystalline state can be corroborated by spectroscopic techniques, providing a bridge between the solid-state and molecular-level properties.

FT-IR Spectroscopy

Infrared spectroscopy is particularly sensitive to hydrogen bonding. For the 4-nitro derivative and similar compounds lacking a strong intramolecular acceptor, a frequency shift [ν(N-H)] of 14–15 cm⁻¹ is observed when comparing the spectrum of the solid crystal to that of the compound in a non-polar solvent (CHCl₃).[3] This shift to a lower frequency in the solid state is clear evidence of the N-H···π hydrogen bond, which is present in the crystal but disrupted in solution.[3]

Implications for Drug Development and Materials Science

The study of the crystal structure of this compound and its analogues is pivotal for their application in pharmacology and materials science.

-

Structure-Activity Relationship (SAR): The defined conformations stabilized by intramolecular hydrogen bonds, as seen in the nitro derivatives, provide a rigid molecular scaffold. This rigidity can be advantageous for specific binding to biological targets, and understanding these preferred conformations is essential for computational modeling and the design of new, more potent analogues. Derivatives of benzophenone hydrazone have shown promise as antiestrogenic agents for treating breast cancer, and their structural characteristics are key to their cytotoxic properties.[1]

-

Polymorphism: The ability of a molecule to crystallize in multiple forms (polymorphs) with different packing arrangements is a critical concern in the pharmaceutical industry. Polymorphs can have different solubilities, dissolution rates, and stabilities, directly impacting a drug's bioavailability and shelf-life. The conformational flexibility of the this compound scaffold suggests that it may be susceptible to polymorphism, making thorough solid-state characterization essential.

-

Crystal Engineering: By understanding the dominant intermolecular interactions, such as the N-H···π bond, scientists can strategically modify the molecular structure to engineer crystals with desired properties. For example, introducing or removing hydrogen bond donors/acceptors can be used to control the crystal packing and, consequently, the material's physical properties.

Conclusion

While the precise crystal structure of the parent this compound remains to be publicly detailed, a comprehensive analysis of its nitro-substituted derivatives provides an exemplary guide to the structural chemistry of this important molecular class. The interplay between substituent position, intramolecular hydrogen bonding, and molecular conformation has been shown to be a critical determinant of the resulting supramolecular architecture. These findings underscore the necessity of detailed crystallographic analysis for researchers in drug development and materials science, as the solid-state structure is inextricably linked to the function and performance of the final product.

References

-

Drew, M. G. B., & Willey, G. R. (1986). Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing an intramolecular NO2⋯ NH ⋯π bifurcated hydrogen bond, and benzophenone (4-nitrophenyl)hydrazone, containing an intramolecular NH ⋯π hydrogen bond. Comments on hydrogen bond vagaries in various types of phenylhydrazone. J. Chem. Soc., Perkin Trans. 2, (2), 215–220. [Link]

-

PubChem. (n.d.). Benzophenone (2,4-Dinitrophenyl)Hydrazone. National Center for Biotechnology Information. Retrieved from [Link]

-

Sci-Hub. (n.d.). Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone... J. Chem. Soc., Perkin Trans. 2, 215-220. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde phenylhydrazone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (Top) Crystal structure of benzophenone. The crystal has space group... Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C19H16N2). Retrieved from [Link]

-

MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]

Sources

- 1. Buy this compound | 574-61-8 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Hydrogen bonding in phenylhydrazone derivatives of benzophenone: crystal and molecular structures of benzophenone (2-nitrophenyl)hydrazone, containing an intramolecular NO2⋯ NH ⋯π bifurcated hydrogen bond, and benzophenone (4-nitrophenyl)hydrazone, containing an intramolecular NH ⋯π hydrogen bond. Comments on hydrogen bond vagaries in various types of phenylhydrazone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. sci-hub.box [sci-hub.box]

Benzophenone Phenylhydrazone: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

Introduction

Benzophenone phenylhydrazone, with the IUPAC name N-(benzhydrylideneamino)aniline, is a significant organic compound belonging to the hydrazone class.[1][2] It is formed through the condensation reaction of benzophenone and phenylhydrazine.[3] This molecule, featuring a central imine (C=N) bond, connects a diphenylmethane group from benzophenone to a phenylhydrazine unit.[3] The presence of multiple aromatic rings and the reactive hydrazone functionality makes it a versatile intermediate in various chemical transformations and a subject of interest in diverse research areas, including medicinal chemistry and materials science.[3][4] This technical guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural framework of this compound, characterized by its two phenyl rings attached to a central carbon which is double-bonded to a nitrogen atom, itself linked to a phenylamino group, dictates its distinct chemical behavior. This structure contributes to its hydrophobic nature and influences its stability and reactivity.[3]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 574-61-8 | [1][2] |

| Molecular Formula | C₁₉H₁₆N₂ | [1][5] |

| Molecular Weight | 272.34 g/mol | [1][5] |

| Appearance | White to yellow crystalline solid | [6] |

| Melting Point | 97-98 °C | [7][8] |

| Boiling Point | ~405.4°C (rough estimate) | [6][9] |

| Solubility | Limited solubility in water; soluble in organic solvents like chloroform, dichloromethane, ether, and benzene. | [3][6][10] |

| Topological Polar Surface Area | 24.4 Ų | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is routinely accomplished through a combination of spectroscopic techniques.

-

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound exhibits characteristic absorption bands. The presence of C=N and N-H groups results in absorptions around 244 nm and 337 nm, respectively.[11] The overall benzophenone system also shows characteristic absorption bands.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The C=N imine bond is a prominent feature. The presence of aromatic C-H and C=C stretching vibrations is also expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure. The ¹H NMR spectrum shows signals in the aromatic region corresponding to the protons of the three phenyl rings.[11] The ¹³C NMR spectrum will show a characteristic signal for the imine carbon, in addition to the signals for the aromatic carbons.[2][13]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 272.34 g/mol .[2]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the direct condensation reaction between benzophenone and phenylhydrazine.[3] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

Reaction Mechanism

The formation of this compound proceeds in two main steps:

-

Nucleophilic Addition: The nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This leads to the formation of a tetrahedral intermediate called an aminomethanol or carbinolamine.

-

Dehydration: The aminomethanol intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable imine bond of the phenylhydrazone. This step is often catalyzed by acid.

The overall reaction can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzophenone

-

Phenylhydrazine

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve a specific molar amount of benzophenone in a suitable volume of ethanol in a round-bottom flask.

-

Add a slight molar excess of phenylhydrazine to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for a designated period (e.g., 1-2 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Determine the melting point and characterize the product using spectroscopic methods (IR, NMR) to confirm its identity and purity.

Chemical Reactivity

The reactivity of this compound is primarily centered around the imine bond and the nucleophilic nitrogen atom of the hydrazone group.

Cyclization Reactions: The Fischer Indole Synthesis

This compound is a classic substrate for the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common motif in many pharmaceuticals and natural products. Under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or other Lewis acids), this compound undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield 2,3-diphenylindole.

Caption: Key steps in the Fischer indole synthesis of 2,3-diphenylindole.

Oxidation Reactions

This compound can be oxidized using various oxidizing agents. For instance, oxidation with lead tetra-acetate in the presence of alcohols can lead to the formation of azoacetates.[3] Reaction with benzoyl peroxide has also been studied, leading to neutral, yellow solid products rather than the expected phenolic compounds.[14] The oxidation of phenylhydrazones, in general, is a complex process that can involve radical intermediates.[15]

Reactivity with Electrophiles

The nitrogen atom in the hydrazone moiety is nucleophilic and can react with a variety of electrophiles.[3] This allows for further derivatization and functionalization of the this compound molecule, opening avenues for the synthesis of more complex structures.

Applications in Research and Development

The unique chemical properties and reactivity of this compound and its derivatives make them valuable in several scientific and industrial domains.

-

Organic Synthesis: It serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including heterocyclic compounds like indoles and pyrazoles, as well as quinazolines and Schiff bases.[3][4]

-

Medicinal Chemistry: Hydrazone derivatives, including those of benzophenone, have shown a broad spectrum of biological activities.[3] Research has indicated their potential as antioxidant, antimicrobial, and cytotoxic agents.[3] Some benzophenone hydrazone derivatives have been investigated for their antiestrogenic properties and potential application in the treatment of breast cancer.[3]

-

Photostabilizers: Due to its ability to absorb ultraviolet (UV) light, this compound can be used as a photostabilizer in plastics and coatings, protecting them from degradation caused by UV radiation.[3][4]

-

Analytical Chemistry: It can be utilized in analytical techniques for the detection and separation of metal ions, as it can act as a metal chelator.[4]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[16][17] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[16][17][18]

Conclusion

This compound is a multifaceted organic compound with a rich chemistry. Its straightforward synthesis, well-defined chemical properties, and diverse reactivity make it a valuable tool for synthetic chemists. Its applications, particularly in the synthesis of biologically active molecules, underscore its importance in the field of drug discovery and development. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and industrial settings.

References

-

This compound Two Chongqing Chemdad Co. ,Ltd. (URL: [Link])

-

This compound | C19H16N2 | CID 68456 - PubChem - NIH. (URL: [Link])

-

5350-57-2 Benzophenone hydrazone - Watsonnoke Scientific Ltd. (URL: [Link])

-

VII. OXIDATION OF PHENYLHYDRAZONES WITH BENZOYL PEROXIDE - Canadian Science Publishing. (URL: [Link])

-

Benzophenone Hydrazone: An Overview of the Properties, Applications, and Production. (URL: [Link])

-

BENZOPHENONE HYDRAZONE - C13H12N2 196.25 g/mol White to Yellow Crystalline Powder | Industrial Grade CAS No: 5350-57-2 98% Purity Soluble in Organic Solvents - Tradeindia. (URL: [Link])

-

Reactivity of Thiobenzophenone with Phenylhydrazine. (URL: [Link])

-

benzophenone - Organic Syntheses Procedure. (URL: [Link])

- CN102503853A - Synthesis method of benzophenone hydrazone - Google P

-

How can I prepare Benzophenone hydrazone using 99% Hydrazine hydrate? (URL: [Link])

-

Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (URL: [Link])

- CN1858037A - Synthetic method for benzophenonehydrazone - Google P

-

Benzophenone, phenylhydrazone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[19]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (URL: [Link])

-

Benzophenone - Wikipedia. (URL: [Link])

-

(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (URL: [Link])

-

diphenyldiazomethane - Organic Syntheses Procedure. (URL: [Link])

-

Benzophenone - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Oxidation and Reduction of Benzophenone - YouTube. (URL: [Link])

-

The oxidation of phenylhydrazones. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

-

The oxidation of phenylhydrazine: superoxide and mechanism - PubMed. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C19H16N2 | CID 68456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 574-61-8 [smolecule.com]

- 4. watsonnoke.com [watsonnoke.com]

- 5. This compound | 574-61-8 [chemicalbook.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1858037A - Synthetic method for benzophenonehydrazone - Google Patents [patents.google.com]

- 9. 574-61-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Benzophenone Hydrazone - C13h12n2, 196.25 G/mol, White To Yellow Crystalline Powder | Industrial Grade, Cas No: 5350-57-2, 98% Purity, Soluble In Organic Solvents at Best Price in Ankleshwar | Shree Sadguru Enterprise [tradeindia.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Solubility of Benzophenone Phenylhydrazone in Organic Solvents

Abstract

Benzophenone phenylhydrazone (C₁₉H₁₆N₂) is a significant chemical intermediate used in the synthesis of various dyes and pharmaceutical compounds.[1][2] Its purification and application in subsequent reaction steps are critically dependent on a thorough understanding of its solubility characteristics. This technical guide provides an in-depth analysis of the factors governing the solubility of this compound in common organic solvents. We will explore the theoretical principles based on molecular structure, present a qualitative solubility profile, and provide a robust, step-by-step experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Foundational Principles: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as an excellent predictive tool, stating that substances with similar polarities are more likely to be soluble in one another.[3]

Molecular Structure Analysis of this compound:

This compound is a large molecule dominated by nonpolar structural features. It possesses three aromatic rings (two from the benzophenone moiety and one from the phenylhydrazine moiety), which are inherently hydrophobic.[1] The central C=N-NH imine-amine linkage introduces a degree of polarity and the potential for hydrogen bonding. However, the molecule's overall character is predominantly nonpolar and hydrophobic due to the large surface area of its hydrocarbon framework. Therefore, it is predicted to have limited solubility in highly polar solvents like water and higher solubility in organic solvents with low to moderate polarity.[1]

Key factors influencing its solubility include:

-

Solvent Polarity: Nonpolar and moderately polar aprotic solvents are expected to be effective at solvating the large aromatic structure.

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the imine nitrogen can act as an acceptor. Solvents capable of hydrogen bonding (protic solvents like ethanol) may exhibit favorable interactions.[1]

-

Temperature: For most solid organic compounds, solubility increases significantly with temperature.[4] This principle is the cornerstone of purification by recrystallization.

Qualitative Solubility Profile

While precise quantitative data for this compound is not extensively published, a reliable qualitative profile can be inferred from its structure and data on analogous compounds like benzophenone and other hydrazones.[5][6] The following table summarizes the expected solubility in a range of common laboratory solvents, categorized by polarity.

| Solvent | Class | Relative Polarity¹ | Expected Solubility | Rationale & Notes |

| Hexane | Nonpolar | 0.009 | Moderate to High | The nonpolar nature of hexane aligns well with the hydrophobic aromatic rings of the solute.[3] |

| Toluene | Nonpolar (Aromatic) | 0.099 | High | The aromatic character of toluene facilitates π-stacking interactions with the phenyl rings of the solute, enhancing solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | High | Supported by supplier data.[1][2] DCM is an excellent solvent for a wide range of organic compounds. |

| Chloroform | Polar Aprotic | - | High | A related compound, benzophenone hydrazone, shows good solubility in chloroform.[5] |

| Diethyl Ether | Polar Aprotic | 0.117 | Moderate | Benzophenone hydrazone is soluble in ether.[5] The phenyl derivative is expected to behave similarly. |

| Acetone | Polar Aprotic | 0.355 | Moderate | A common solvent for many organic solids.[7] |

| Ethyl Acetate | Polar Aprotic | 0.228 | Moderate | Often used in solvent systems for recrystallization and chromatography.[7] |

| Ethanol | Polar Protic | 0.654 | Low to Moderate | Hydrazones are generally soluble in ethanol, often more so when heated.[6] This makes it a prime candidate for recrystallization.[8] |

| Methanol | Polar Protic | 0.762 | Low | More polar than ethanol; solubility is expected to be lower but will increase upon heating.[6] |

| Water | Polar Protic | 1.000 | Insoluble | The compound's large hydrophobic structure makes it virtually insoluble in water.[1] |

¹Relative polarity values are from Reichardt, C. and are provided for comparative purposes.[9]

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[4]

Workflow for Isothermal Shake-Flask Method

Sources

- 1. Buy this compound | 574-61-8 [smolecule.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. Benzophenone hydrazone | 5350-57-2 [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Reagents & Solvents [chem.rochester.edu]

A Comprehensive Technical Guide to Benzophenone Phenylhydrazone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of benzophenone phenylhydrazone (C₁₉H₁₆N₂), a significant chemical intermediate in organic synthesis and pharmaceutical development. We will delineate its core physicochemical properties, including its precise molecular weight and formula, and present a detailed examination of its synthesis via condensation reaction, including mechanistic insights. This document further outlines robust protocols for the characterization and validation of the compound, ensuring scientific integrity. Key applications, particularly its role as a precursor in the synthesis of bioactive molecules and its potential therapeutic activities, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this compound.

Introduction: The Significance of the Hydrazone Moiety

Hydrazones, characterized by the R₂C=NNR₂ functional group, are a class of organic compounds with remarkable versatility. The unique electronic and structural properties of the azomethine group (-C=N-) impart a wide range of chemical reactivity and biological activity. Within this class, this compound stands out due to the stability conferred by its aromatic rings and its utility as a synthetic building block.

Formed from the condensation of benzophenone and phenylhydrazine, this compound serves as a critical precursor in the synthesis of various heterocyclic systems, including indoles and quinazolines.[1] Its derivatives have been investigated for a range of pharmacological applications, including potential antimicrobial, antioxidant, and cytotoxic activities against cancer cell lines.[1][2] Furthermore, it is an important intermediate in the production of organic pigments, photostabilizers, and specialized pharmaceuticals, such as the cardiovascular drug Cibenzoline and as a protecting group in antibiotic synthesis.[1][3][4] This guide provides the foundational knowledge required to synthesize, validate, and effectively utilize this valuable compound.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. This compound is a stable, crystalline solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₆N₂ | [1][5][6][7] |

| Molecular Weight | 272.35 g/mol | [7] |

| IUPAC Name | N-(benzhydrylideneamino)aniline | [1][5] |

| CAS Number | 574-61-8 | [1][5][6][8] |

| Appearance | White to light yellow crystalline powder | [9] |

| Melting Point | 97–98 °C | [10] |

| Canonical SMILES | C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3 | [1][7] |

| InChI Key | LJPHROJMJFFANK-UHFFFAOYSA-N | [1][5][7] |

The molecule's structure features a central imine (C=N) bond. The carbon atom is attached to two phenyl rings (the benzhydryl group), while the nitrogen is bonded to a phenylamino group. This extensive aromaticity contributes to the compound's stability and influences its reactivity.[1]

Synthesis and Mechanistic Pathway

The primary route for synthesizing this compound is the direct condensation of benzophenone with phenylhydrazine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

Underlying Mechanism

The reaction proceeds in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This forms a tetrahedral intermediate.

-

Dehydration: The intermediate is unstable and readily eliminates a molecule of water, often facilitated by an acid or base catalyst, to form the stable C=N double bond of the hydrazone.

The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack.

Caption: Reaction mechanism for hydrazone formation.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system, concluding with characterization steps to confirm product identity and purity.

Materials:

-

Benzophenone (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst, a few drops)

Procedure:

-

Dissolution: Dissolve benzophenone (e.g., 10.0 g, 54.9 mmol) in 80 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Reagent: To the stirring solution, add phenylhydrazine (e.g., 6.5 g, 59.9 mmol).

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, increasing the reaction rate.

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]

-

Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize the precipitation of the product.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (~50 °C) to a constant weight.

The expected yield for this procedure is typically high, often exceeding 85%.[10]

Characterization and Quality Control

Validation of the synthesized product is critical. The following techniques are standard for the characterization of this compound.

Caption: A typical workflow for synthesis and validation.

-

Melting Point Determination: A sharp melting point in the expected range (97–98 °C) is a primary indicator of purity.[2][10]

-

FTIR Spectroscopy: Infrared spectroscopy is used to confirm the presence of key functional groups. Expected peaks include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the arrangement of protons and carbons in the molecule.[2][5]

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of 272.35 g/mol .[5][12]

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a versatile platform for creating complex and high-value molecules.

-

Synthetic Intermediate: It is a cornerstone for synthesizing indole rings via the Fischer indole synthesis. It is also used to produce Schiff bases, quinazolines, and diphenyldiazomethane, a valuable reagent in peptide synthesis.[1][4]

-

Pharmaceutical Scaffolding: The benzophenone scaffold itself is present in numerous bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties.[13] Phenylhydrazone derivatives have shown promise as:

-

Industrial Applications: Beyond medicine, it is used as a photostabilizer in polymers and coatings due to its ability to absorb UV light and as an intermediate in the manufacturing of organic dyes and pigments.[1][4]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

GHS Hazard Classification: [5][14]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation): H335 - May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15][16]

-

Avoid inhalation of dust and direct contact with skin and eyes.[17]

-

After handling, wash hands and any exposed skin thoroughly.[17]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant academic and industrial importance. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable intermediate in organic chemistry. The detailed protocols for its synthesis and characterization provided herein offer a robust framework for its reliable preparation and validation. Its established and emerging applications in medicinal chemistry underscore its potential for the development of novel therapeutics, ensuring its continued relevance in the field of drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN1858037A - Synthetic method for benzophenonehydrazone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Benzophenone Hydrazone: Properties, Applications, and Sourcing. Retrieved from [Link]

-